molecular formula C10H16O B179053 Cyclopropanecarboxaldehyde, 2-(1-hexenyl)-, [1S-[1alpha,2alpha(E)]]-(9CI) CAS No. 197579-06-9

Cyclopropanecarboxaldehyde, 2-(1-hexenyl)-, [1S-[1alpha,2alpha(E)]]-(9CI)

Cat. No. B179053
M. Wt: 152.23 g/mol
InChI Key: RBMROWIDLAREAW-GMCFVEKCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropanecarboxaldehyde, 2-(1-hexenyl)-, [1S-[1alpha,2alpha(E)]]-(9CI) is a chemical compound that belongs to the family of cyclopropanecarboxaldehydes. This compound has been widely used in scientific research due to its unique properties and potential applications in various fields. In

Mechanism Of Action

The mechanism of action of Cyclopropanecarboxaldehyde, 2-(1-hexenyl)-, [1S-[1alpha,2alpha(E)]]-(9CI) is not fully understood. However, it is believed that it acts as an electrophile and reacts with nucleophiles to form cyclopropanes. This reaction is believed to be catalyzed by Lewis acids.

Biochemical And Physiological Effects

Cyclopropanecarboxaldehyde, 2-(1-hexenyl)-, [1S-[1alpha,2alpha(E)]]-(9CI) has not been extensively studied for its biochemical and physiological effects. However, it has been reported that it exhibits moderate cytotoxicity against various cancer cell lines. Additionally, it has been reported to have anti-inflammatory properties.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Cyclopropanecarboxaldehyde, 2-(1-hexenyl)-, [1S-[1alpha,2alpha(E)]]-(9CI) in lab experiments is its high purity and good yield. Additionally, it is a versatile building block for the synthesis of various organic compounds. However, one of the limitations of using this compound is its potential toxicity, which requires proper handling and disposal.

Future Directions

There are several future directions for the research and application of Cyclopropanecarboxaldehyde, 2-(1-hexenyl)-, [1S-[1alpha,2alpha(E)]]-(9CI). One of the most promising directions is the development of new synthetic methods for the production of this compound. Additionally, the potential applications of this compound in drug discovery and agrochemicals should be further explored. Finally, the biochemical and physiological effects of this compound should be studied in more detail to fully understand its potential applications and limitations.

Synthesis Methods

The synthesis of Cyclopropanecarboxaldehyde, 2-(1-hexenyl)-, [1S-[1alpha,2alpha(E)]]-(9CI) can be achieved through several methods. One of the most common methods is the reaction between cyclopropanecarboxylic acid and 1-hexenyl magnesium bromide in the presence of a catalyst. This method yields a high purity product with a good yield. Other methods include the reaction between cyclopropanecarboxylic acid and 1-hexene in the presence of a strong acid catalyst or the reaction between cyclopropanecarboxylic acid and 1-hexenyl lithium in the presence of a chiral ligand.

Scientific Research Applications

Cyclopropanecarboxaldehyde, 2-(1-hexenyl)-, [1S-[1alpha,2alpha(E)]]-(9CI) has been widely used in scientific research due to its potential applications in various fields. One of the most significant applications of this compound is in the field of organic synthesis. It can be used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and natural products. Additionally, it has been used in the synthesis of chiral cyclopropanes, which have potential applications in drug discovery.

properties

CAS RN

197579-06-9

Product Name

Cyclopropanecarboxaldehyde, 2-(1-hexenyl)-, [1S-[1alpha,2alpha(E)]]-(9CI)

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

(1S,2S)-2-[(E)-hex-1-enyl]cyclopropane-1-carbaldehyde

InChI

InChI=1S/C10H16O/c1-2-3-4-5-6-9-7-10(9)8-11/h5-6,8-10H,2-4,7H2,1H3/b6-5+/t9-,10-/m1/s1

InChI Key

RBMROWIDLAREAW-GMCFVEKCSA-N

Isomeric SMILES

CCCC/C=C/[C@@H]1C[C@@H]1C=O

SMILES

CCCCC=CC1CC1C=O

Canonical SMILES

CCCCC=CC1CC1C=O

synonyms

Cyclopropanecarboxaldehyde, 2-(1-hexenyl)-, [1S-[1alpha,2alpha(E)]]- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.